(-)-trans-Permethrin

概要

説明

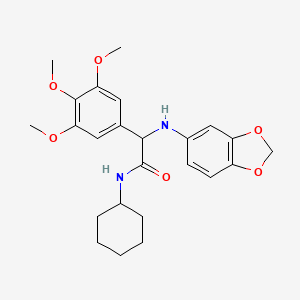

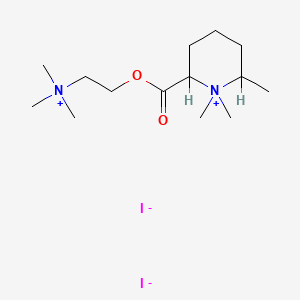

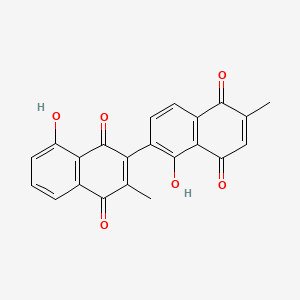

(-)-trans-permethrin is trans-Permethrin with configuration 1S,3R.

科学的研究の応用

1. Toxicokinetics and Biomarkers

- Toxicokinetics of Permethrin in Humans : A study assessed the time courses of key biomarkers of permethrin exposure in humans after oral exposure, providing valuable data for interpreting biological measurements and optimal sampling strategies (Ratelle, Côté, & Bouchard, 2015).

2. Blood-Brain Barrier Penetration

- Age-Dependent BBB Penetration : Research on rats indicated that the blood-brain barrier (BBB) penetration by cis- and trans-Permethrin isomers changes during maturation, with young animals showing greater permeability, which may contribute to increased susceptibility in preweanling rodents to these insecticides (Mortuza et al., 2018).

3. Pharmacokinetic Modeling

- Modeling in Rats and Humans : A study developed a physiologically based pharmacokinetic model describing permethrin kinetics in rats and humans, highlighting the potential for assessing population exposures and quantifying dose metrics (Tornero-Velez et al., 2012).

4. Reproductive Toxicity

- Influence on Male Reproductive Toxicity : A study compared the reproductive effects of cis- and trans-permethrin isomers in male mice, finding that the cis isomer, but not the trans isomer, significantly reduced sperm count and motility and testosterone levels, implicating a difference in metabolic activity as a contributing factor to toxicity (Zhang et al., 2008).

5. Enzymatic Activity and Hormonal Interference

- Metabolism and Hormonal Effects : Research investigated how permethrin isomers are metabolized and their effects on estrogenic and anti-androgenic activities. It was found that permethrin can be metabolically activated for both activities, with specific metabolites contributing to these effects (Tange et al., 2014).

6. Biomonitoring and Exposure Assessment

- Exposure Assessment in Agricultural Workers : A study focused on the excretion time courses of permethrin metabolites in agricultural workers, providing important data for understanding exposure levels and kinetics in real-world conditions (Ferland et al., 2015).

特性

CAS番号 |

54774-47-9 |

|---|---|

製品名 |

(-)-trans-Permethrin |

分子式 |

C21H20Cl2O3 |

分子量 |

391.3 g/mol |

IUPAC名 |

(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1 |

InChIキー |

RLLPVAHGXHCWKJ-PKOBYXMFSA-N |

異性体SMILES |

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

正規SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

その他のCAS番号 |

54774-47-9 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)

![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)